4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine
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Overview
Description
4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine is a heterocyclic compound that features a thiazole ring fused with a pyridine ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine typically involves the formation of the thiazole ring followed by its fusion with the pyridine ring. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 3-methylbenzaldehyde with thiosemicarbazide can form the thiazole ring, which is then coupled with a pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the thiazole or pyridine rings.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine has been explored for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiproliferative activities.
Medicine: Studied for its potential use as an anticancer agent due to its ability to inhibit specific molecular targets.
Industry: Utilized in the development of novel materials with unique electronic properties
Mechanism of Action
The mechanism of action of 4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in cell proliferation, leading to its potential use as an anticancer agent. The compound’s thiazole ring can interact with nucleophilic sites on proteins, altering their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methylphenyl)-1,3-thiazol-2-amine
- 5,6-Bis(4-methoxy-3-methylphenyl)pyridin-2-amine
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
Uniqueness
4-[4-(3-Methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to other similar compounds .
Properties
CAS No. |
365429-05-6 |
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Molecular Formula |
C15H13N3S |
Molecular Weight |
267.4 g/mol |
IUPAC Name |
4-[4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine |
InChI |
InChI=1S/C15H13N3S/c1-10-3-2-4-11(7-10)14-15(19-9-18-14)12-5-6-17-13(16)8-12/h2-9H,1H3,(H2,16,17) |
InChI Key |
XLBQXKSPNOQIOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C(SC=N2)C3=CC(=NC=C3)N |
Origin of Product |
United States |
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